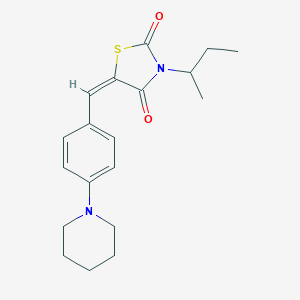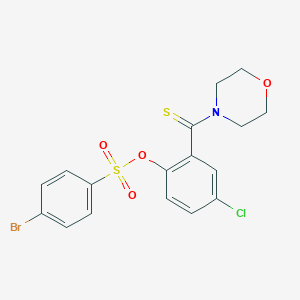![molecular formula C20H24N2O3S B306336 N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide, commonly known as MPS, is a chemical compound that has been widely used in scientific research for its various applications. MPS is a potent inhibitor of a specific protein, making it an important tool in many fields of study.
Mechanism of Action
MPS works by binding to a specific site on the TRPV1 protein, preventing it from functioning normally. This results in a decrease in pain perception and inflammation.
Biochemical and Physiological Effects:
MPS has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory properties, MPS has also been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
MPS has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TRPV1, making it useful for studying the role of this protein in various physiological processes. However, MPS also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are many potential future directions for research involving MPS. One area of interest is the development of more specific and potent TRPV1 inhibitors, which could have even greater therapeutic potential. Additionally, MPS could be used in combination with other drugs to enhance its effects or target multiple pathways involved in pain and inflammation. Finally, MPS could be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function.
Synthesis Methods
MPS can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 4-methylpiperidine-1-sulfonyl chloride, which is then reacted with 4-aminophenyl-2-phenylacetamide to form MPS.
Scientific Research Applications
MPS has been used extensively in scientific research for its ability to inhibit a specific protein called TRPV1. This protein is involved in many physiological processes, including pain perception, inflammation, and thermoregulation. By inhibiting TRPV1, MPS has been shown to have potential therapeutic applications in the treatment of pain and inflammation.
properties
Product Name |
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide |
|---|---|
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-13-22(14-12-16)26(24,25)19-9-7-18(8-10-19)21-20(23)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
InChI Key |
NYIDRMNVWWXQDA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)


